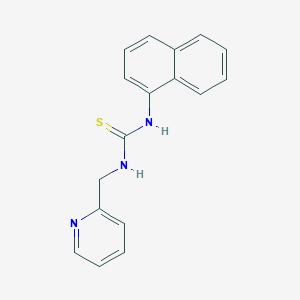

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c21-17(19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-11H,12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBPGYPHTHCBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358311 | |

| Record name | STK134491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56914-08-0 | |

| Record name | STK134491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Thiourea (B124793) Bond Formation

The formation of the thiourea linkage is the cornerstone of synthesizing 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea. This can be accomplished through several reliable methods, including the widely used isothiocyanate-mediated synthesis, nucleophilic substitution reactions with thiocarbonyl transfer reagents, and efficient one-pot approaches.

Isothiocyanate-Mediated Synthesis

The most common and straightforward method for the synthesis of unsymmetrical thioureas, such as this compound, involves the reaction of an isothiocyanate with a primary amine. In this case, the synthesis would proceed through the reaction of 1-naphthyl isothiocyanate with 2-(aminomethyl)pyridine.

The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695), and often proceeds at room temperature or with gentle heating. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative. The reaction is generally high-yielding and provides a clean product.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1-Naphthyl isothiocyanate | 2-(Aminomethyl)pyridine | Ethanol | Reflux | This compound |

Nucleophilic Substitution Reactions

An alternative to the use of pre-formed isothiocyanates is the application of thiocarbonyl transfer reagents. These reagents can react with two different amines in a stepwise manner to generate unsymmetrical thioureas. A notable example of such a reagent is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which is considered a safer alternative to the highly toxic thiophosgene (B130339). nih.govchemicalbook.comwikipedia.org

The synthesis would involve the initial reaction of TCDI with one of the amines, for instance, 1-naphthylamine (B1663977), to form a reactive intermediate. This intermediate is then treated with the second amine, 2-(aminomethyl)pyridine, to yield the final product, this compound. This method offers flexibility in the synthesis of various unsymmetrical thioureas.

| Thiocarbonyl Transfer Reagent | Amine 1 | Amine 2 | Product |

| 1,1'-Thiocarbonyldiimidazole | 1-Naphthylamine | 2-(Aminomethyl)pyridine | This compound |

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel without the isolation of intermediates. chemicalbook.comrsc.org For the synthesis of this compound, a one-pot approach could involve the in situ generation of the isothiocyanate followed by its reaction with the amine.

One such method involves the reaction of an amine with carbon disulfide in the presence of a desulfurizing agent. rsc.org For instance, 1-naphthylamine could be reacted with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then converted to 1-naphthyl isothiocyanate in the same pot. Subsequent addition of 2-(aminomethyl)pyridine would then yield the desired thiourea.

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product |

| 1-Naphthylamine | 2-(Aminomethyl)pyridine | Carbon Disulfide, Desulfurizing Agent | One-pot | This compound |

Advanced Synthetic Techniques

In recent years, advanced synthetic techniques have been developed to accelerate reaction times, improve yields, and promote greener chemical processes. Microwave-assisted synthesis and mechanochemical methods are two such approaches that have been successfully applied to the synthesis of thiourea derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. The synthesis of N,N'-disubstituted thioureas can be efficiently carried out under microwave-assisted conditions. wikipedia.org

In the context of this compound, a mixture of 1-naphthyl isothiocyanate and 2-(aminomethyl)pyridine, potentially in a solvent-free setting or with a minimal amount of a high-boiling point solvent, can be subjected to microwave irradiation. This technique can significantly shorten the reaction time from hours to minutes while often providing excellent yields.

| Synthesis Method | Reactants | Reaction Time | Yield |

| Conventional Heating | 1-Naphthyl isothiocyanate, 2-(Aminomethyl)pyridine | Several hours | Good to Excellent |

| Microwave-Assisted | 1-Naphthyl isothiocyanate, 2-(Aminomethyl)pyridine | Minutes | Excellent |

Mechanochemical Approaches

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a solvent-free and environmentally friendly alternative to traditional solution-phase synthesis. nih.gov This technique has been successfully employed for the quantitative synthesis of thioureas. nih.gov

The synthesis of this compound via mechanochemistry would involve the grinding of solid 1-naphthyl isothiocyanate and 2-(aminomethyl)pyridine in a ball mill. This solvent-free approach, often referred to as a "click-type" reaction in the solid state, can lead to the quantitative formation of the desired product, eliminating the need for bulk solvents and simplifying product isolation. nih.gov

| Technique | Reactants | Solvent | Key Advantage |

| Ball Milling | 1-Naphthyl isothiocyanate, 2-(Aminomethyl)pyridine | None | Solvent-free, quantitative yield, "click" chemistry |

Derivatization and Structural Modifications on Naphthalene (B1677914) and Pyridine (B92270) Moieties

The structure of this compound offers several avenues for derivatization and structural modification on both the naphthalene and pyridine rings. These modifications can be used to tune the compound's physical, chemical, and biological properties.

Naphthalene Moiety Modifications:

Substituents can be introduced onto the naphthalene ring of the starting material, 1-naphthyl isothiocyanate. For example, using a substituted 1-naphthylamine to generate the isothiocyanate would result in a final thiourea product with a functionalized naphthalene ring. Common substitutions could include halogens, alkyl groups, or alkoxy groups.

Pyridine Moiety Modifications:

Similarly, the pyridine ring can be modified by starting with a substituted 2-picolylamine. The pyridine ring is amenable to a variety of electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at various positions on the ring.

The following table illustrates potential derivatizations:

| Starting Material 1 (Isothiocyanate) | Starting Material 2 (Amine) | Resulting Derivative |

| 1-Naphthyl isothiocyanate | 4-Methyl-2-picolylamine | 1-(4-Methylpyridin-2-ylmethyl)-3-(naphthalen-1-yl)thiourea |

| 4-Bromo-1-naphthyl isothiocyanate | 2-Picolylamine | 1-(4-Bromonaphthalen-1-yl)-3-(pyridin-2-ylmethyl)thiourea |

| 1-Naphthyl isothiocyanate | 5-Chloro-2-picolylamine | 1-(5-Chloropyridin-2-ylmethyl)-3-(naphthalen-1-yl)thiourea |

These modifications allow for the systematic exploration of structure-activity relationships in various applications.

Reaction Mechanisms in Thiourea Synthesis

The synthesis of this compound from 1-naphthyl isothiocyanate and 2-picolylamine proceeds through a nucleophilic addition mechanism. This is a fundamental reaction in the formation of thioureas from isothiocyanates and amines. researchgate.net

The mechanism can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the primary amine (2-picolylamine) acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 1-naphthyl isothiocyanate.

Intermediate Formation: This attack results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is then transferred from the nitrogen of the amine to the nitrogen of the isothiocyanate, leading to the final stable thiourea product.

The reaction is typically facile and proceeds with high yield, making it a reliable method for the synthesis of a wide variety of thiourea derivatives. researchgate.net The reaction rate can be influenced by the nature of the solvent and the electronic properties of the substituents on both the amine and the isothiocyanate.

Structural Elucidation and Advanced Spectroscopic Characterization

Solid-State Structural Analysis

A hypothetical data table for the crystallographic parameters is presented below, based on typical values for such compounds:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1580 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

The molecular conformation of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea is characterized by the relative orientations of the naphthalene (B1677914), pyridine (B92270), and thiourea (B124793) moieties. The central thiourea group (–NH–C(S)–NH–) is expected to be largely planar. The rotational freedom around the C–N bonds allows for different conformations. In many thiourea derivatives, an intramolecular hydrogen bond between a nitrogen proton and the sulfur atom can influence the conformation mdpi.com.

The geometry of the molecule is defined by its bond lengths and angles. Based on analogous structures, the C=S bond in the thiourea moiety is expected to be around 1.68 Å. The C–N bond lengths within the thiourea core would be approximately 1.35 Å, indicating some double-bond character due to resonance. The bond angles around the central carbon of the thiourea group are predicted to be close to 120°, consistent with sp² hybridization. The naphthalene and pyridine rings themselves will exhibit their characteristic aromatic bond lengths and angles.

Intermolecular interactions are fundamental in dictating the packing of molecules in the crystal lattice. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonding networks, linking molecules into chains or sheets nih.govmdpi.com. For example, N–H···S and N–H···N interactions are commonly observed in related structures.

π-π Stacking: The presence of two aromatic systems, the naphthalene and pyridine rings, strongly suggests the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π clouds of adjacent rings, would play a significant role in the stabilization of the crystal structure. The stacking distance is typically in the range of 3.3–3.8 Å.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the close contacts between molecules can be obtained.

For this compound, a Hirshfeld surface analysis would likely reveal the following:

dnorm map: Red spots on the dnorm map would indicate close intermolecular contacts, highlighting the regions involved in hydrogen bonding (around the N-H and S/N atoms).

Shape Index: The shape index map would show characteristic red and blue triangles indicative of π-π stacking interactions between the naphthalene and pyridine rings of neighboring molecules nih.gov.

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this molecule, the most significant contributions to the total Hirshfeld surface are expected to come from H···H, C···H, and N···H contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is presented below:

| Contact Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| N···H/H···N | 15% |

| S···H/H···S | 10% |

| C···C | 5% |

Solution-State Structural Determination

In solution, the molecule is free from the constraints of the crystal lattice and can adopt a wider range of conformations. NMR spectroscopy is the primary tool for elucidating the structure in this state.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the protons of the naphthalene, pyridine, and thiourea groups. The aromatic protons of the naphthalene and pyridine rings would appear in the downfield region (typically 7.0-9.0 ppm). The protons of the methylene (B1212753) bridge (–CH₂–) would likely appear as a singlet or a doublet depending on coupling with the neighboring N-H proton, around 4.5-5.5 ppm. The N-H protons of the thiourea moiety would give rise to broad signals in the downfield region (around 8.0-10.0 ppm), with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information. The carbon of the thiocarbonyl group (C=S) is expected to resonate at a very downfield chemical shift, typically in the range of 180-190 ppm. The aromatic carbons of the naphthalene and pyridine rings would appear in the region of 110-150 ppm. The carbon of the methylene bridge would be observed in the aliphatic region, around 40-50 ppm.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below:

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.4 - 8.2 | 120 - 135 |

| Pyridine-H | 7.2 - 8.6 | 122 - 150 |

| -CH₂- | 4.8 - 5.2 | 45 - 50 |

| N-H (thiourea) | 8.5 - 9.5 | - |

| C=S (thiourea) | - | 180 - 185 |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. While a detailed experimental IR spectrum for this compound is not widely available in the cited literature, the expected characteristic absorption bands can be predicted based on its structural components.

The key functional groups in this molecule are the naphthalene ring, the pyridine ring, the thiourea moiety (-NH-C(S)-NH-), and the methylene bridge. The IR spectrum would be expected to show characteristic peaks corresponding to N-H stretching, C-H stretching (both aromatic and aliphatic), C=S stretching, and C-N stretching, as well as aromatic C=C stretching vibrations from both the naphthalene and pyridine rings. Aromatic C-H bending vibrations would also be present.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Thiourea (-NH) | 3400-3100 |

| Aromatic C-H Stretching | Naphthalene, Pyridine | 3100-3000 |

| Aliphatic C-H Stretching | Methylene (-CH₂-) | 2950-2850 |

| C=C Stretching | Naphthalene, Pyridine | 1600-1450 |

| C-N Stretching | Thiourea, Pyridine | 1400-1200 |

| C=S Stretching | Thiourea | 1200-1000 |

| Aromatic C-H Bending | Naphthalene, Pyridine | 900-675 |

Note: This table represents predicted values based on known frequencies for the constituent functional groups. Actual experimental values may vary.

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic naphthalene and pyridine rings, as well as n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea group.

The naphthalene moiety is known to exhibit strong absorptions in the UV region. The presence of the pyridine ring and the thiourea group, which act as chromophores and auxochromes, would likely lead to a complex spectrum with multiple absorption bands. The solvent used for analysis can also influence the position and intensity of these bands.

Table 2: Predicted Electronic Transitions for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Naphthalene Ring | 250-320 |

| π → π | Pyridine Ring | 240-280 |

| n → π* | Thiourea (C=S) | 290-350 |

Note: This table provides an estimation of the expected absorption regions. Specific λmax values would need to be determined experimentally.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₁₇H₁₅N₃S), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

The fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include cleavage of the C-N bonds of the thiourea linkage, leading to fragments corresponding to the naphthyl isothiocyanate and pyridin-2-ylmethanamine (B45004) moieties, as well as fragmentation of the naphthalene and pyridine rings themselves.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No published DFT studies specifically detailing the molecular geometry and electronic structure of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea were found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Specific HOMO-LUMO analysis and energy gap data for this compound are not available in the existing literature.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping data for this compound has not been reported in scientific publications.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

There are no available NBO analysis studies focused on the charge delocalization within this compound.

Prediction of Nonlinear Optical (NLO) Properties

Predictions of the NLO properties for this compound are not present in the current body of scientific research.

Molecular Modeling and Simulations

No specific molecular modeling or simulation studies for this compound were identified.

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for this compound have been reported in the scientific literature. While research exists on other thiourea (B124793) derivatives containing naphthalene (B1677914) or pyridine (B92270) moieties, these studies are not directly applicable to the specific ligand-target interactions of the requested compound.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

There are no published molecular dynamics simulation studies specifically investigating the conformational stability and binding dynamics of this compound. Such studies are crucial for understanding the behavior of a ligand within a biological system over time, but this information is not available for this particular compound.

Theoretical Studies on Reaction Mechanisms and Pathways

A review of the literature did not yield any theoretical studies focused on the reaction mechanisms and pathways for the synthesis of this compound. While general mechanisms for thiourea synthesis are known, specific computational investigations into the energetics and intermediates of this particular reaction have not been documented.

Table of Compounds Mentioned

Since no specific research on "this compound" was found, a table of mentioned compounds cannot be generated as no other compounds were discussed in the context of this specific molecule.

Coordination Chemistry: Metal Complexation and Ligand Properties

Thiourea (B124793) Derivatives as Ligands in Metal Complex Synthesis

Thiourea and its derivatives are a significant class of ligands in coordination chemistry due to their ability to coordinate with a wide range of transition metals. ksu.edu.tr The versatility of thiourea-based ligands is attributed to the presence of both soft (sulfur) and hard (nitrogen) donor atoms, allowing for a variety of bonding possibilities. mdpi.com The ease of synthesis and the ability to introduce various substituents on the nitrogen atoms allow for the fine-tuning of the steric and electronic properties of these ligands, thereby influencing the geometry and stability of the resulting metal complexes. ksu.edu.tr

The coordination chemistry of thioureas is extensive, with ligands capable of binding to metal centers in several modes. The most common coordination is through the sulfur atom, which can act as a monodentate ligand. mdpi.com In many instances, particularly when functional groups with additional donor atoms are present on the thiourea backbone, these ligands can act as bidentate or even polydentate chelating agents. mdpi.com The coordination versatility of thiourea derivatives has led to their use in various applications, including catalysis, materials science, and medicinal chemistry. nih.gov

Elucidation of Coordination Modes and Sites

For 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea, the potential coordination sites are the sulfur atom of the thiourea moiety, the nitrogen atom of the pyridine (B92270) ring, and the two nitrogen atoms of the thiourea backbone. Based on studies of analogous pyridyl-thiourea ligands, several coordination modes can be anticipated. mdpi.com

A common coordination mode for similar ligands is bidentate chelation involving the pyridyl nitrogen and the thiourea sulfur atom (κ²Npy,S), forming a stable six-membered chelate ring. mdpi.com Another possibility is monodentate coordination through the sulfur atom, which is a general characteristic of thiourea ligands. mdpi.com

Furthermore, deprotonation of the thiourea nitrogen can lead to different coordination modes. For instance, the ligand could coordinate in a tridentate fashion involving the pyridyl nitrogen, a deprotonated amide nitrogen, and the sulfur atom (κ³Npy,Namide,S). mdpi.com A bidentate mode involving the deprotonated amide nitrogen and the sulfur atom (κ²Namide,S) has also been observed in related systems. mdpi.com The specific coordination mode adopted will depend on factors such as the metal ion, the reaction conditions, and the presence of ancillary ligands.

Table 1: Plausible Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size |

|---|---|---|

| Monodentate | S | - |

| Bidentate | Npyridine, S | 6-membered |

| Tridentate (deprotonated) | Npyridine, Namide, S | 6- and 4-membered |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. orientjchem.org For this compound, a general synthetic procedure would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals). The resulting mixture is then stirred, often with heating, to facilitate the complex formation. The solid complex can then be isolated by filtration.

The characterization of these complexes relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A key indicator of coordination through the sulfur atom is a shift in the ν(C=S) band to a lower frequency in the complex compared to the free ligand. mdpi.com Conversely, coordination of the pyridyl nitrogen would be evidenced by shifts in the pyridine ring vibration bands. The N-H stretching vibrations can also provide information about the coordination and deprotonation of the thiourea nitrogen atoms. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites will be affected. For instance, a downfield shift of the pyridine proton signals would be indicative of coordination through the pyridyl nitrogen. mdpi.com Similarly, changes in the chemical shifts of the N-H protons and the thiocarbonyl carbon can provide evidence for coordination involving the thiourea moiety.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions within the molecule and the coordination geometry around the metal center. The spectra of the complexes are expected to show ligand-based π-π* and n-π* transitions, as well as metal-to-ligand charge transfer (MLCT) and d-d transitions, depending on the metal ion.

Based on studies of a closely related ligand, 1-Phenyl-3-pyridin-2-ylmethyl-thiourea, octahedral geometries have been suggested for its complexes with Co(II), Ni(II), Cu(II), Cd(II), and Hg(II). researchgate.net

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Spectroscopic Technique | Free Ligand (Expected) | Complex (Expected Change) |

|---|---|---|

| IR (cm⁻¹) | ||

| ν(N-H) | ~3200-3400 | Shift or broadening |

| ν(C=N)pyridine | ~1600 | Shift to higher frequency |

| ν(C=S) | ~750-850 | Shift to lower frequency |

| ¹H NMR (ppm) | ||

| Pyridine protons | 7.0-8.5 | Downfield shift |

| N-H protons | Broad signals | Shift or disappearance |

| UV-Vis (nm) |

X-ray Crystallographic Analysis of Metal-Thiourea Complexes

For instance, the crystal structure of 1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea reveals that the thiourea moiety can participate in intermolecular hydrogen bonding through its N-H and C=S groups, forming centrosymmetric dimers. nih.gov In the context of metal complexes, X-ray crystallography would be able to unequivocally confirm the coordination mode of the ligand, whether it be monodentate, bidentate, or tridentate, and would reveal the precise geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). It would also provide details on the packing of the complex molecules in the crystal lattice and any intermolecular interactions.

Electronic and Structural Properties of Coordination Compounds

The electronic properties of coordination compounds are intrinsically linked to their structure. The nature of the metal ion and the ligand field created by the coordinating atoms significantly influence the electronic transitions and, consequently, the color and magnetic properties of the complex.

The presence of the naphthyl and pyridyl groups in this compound suggests that its metal complexes could exhibit interesting photophysical properties. The extended π-systems of these aromatic rings can participate in electronic transitions, and the coordination to a metal ion can introduce new charge-transfer transitions.

The structural properties, such as the coordination geometry and the bite angle of the chelating ligand, will be dictated by the size and electronic configuration of the metal ion, as well as the steric demands of the ligand. The bulky naphthyl group may play a significant role in influencing the packing of the complexes in the solid state and could potentially lead to the formation of specific supramolecular architectures.

Mechanistic Studies of Biological Activities at a Molecular Level

Enzyme Inhibition Mechanism Studies

Despite the broad interest in thiourea (B124793) derivatives for their potential as enzyme inhibitors, specific research on 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea is notably absent from the current body of scientific literature.

Inhibition of Protein Kinases

No publicly available studies were identified that investigate the inhibitory effects of this compound on protein kinases. While some thiourea derivatives have been explored as potential kinase inhibitors, the specific mechanisms and binding interactions for this particular compound remain uninvestigated.

Modulation of Histone Deacetylases (e.g., Sirtuin-1 (SIRT1))

There is no available research detailing the modulation of histone deacetylases, including Sirtuin-1 (SIRT1), by this compound. The potential for this compound to act as either an inhibitor or activator of this class of enzymes has not been reported.

Inhibition of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1)

A thorough review of the literature revealed no studies focused on the inhibition of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) by this compound. While DprE1 is a known target for other thiourea-containing compounds in the context of tuberculosis research, the activity of this specific molecule has not been documented.

Interference with Carbonic Anhydrases

No scientific reports were found that describe the interaction between this compound and carbonic anhydrases. The inhibitory potential of this compound against various isoforms of carbonic anhydrase is currently unknown.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

There is a lack of published research on the effects of this compound on the activity of acetylcholinesterase and butyrylcholinesterase. Therefore, no data on its potential as a cholinesterase inhibitor is available.

Elucidation of Enzyme-Ligand Binding Interactions and Kinetics

Given the absence of studies on the inhibitory activity of this compound against the aforementioned enzymes, there is consequently no information available regarding its enzyme-ligand binding interactions or kinetic parameters.

Receptor Binding and Signaling Pathway Modulation

Thiourea derivatives are recognized for their capacity to interact with a variety of cellular receptors and modulate downstream signaling pathways, which are often implicated in pathological conditions.

Interactions with Specific Receptors and Downstream Signaling

Research on analogous compounds suggests that thiourea derivatives can function as inhibitors of several key receptors involved in cellular signaling. For instance, various thiourea-containing molecules have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. nih.govresearchgate.net Inhibition of VEGFR-2 by such compounds can disrupt the signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Furthermore, some thiourea derivatives have been predicted through in silico studies to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2), both of which are pivotal in cell proliferation and inflammation. researchgate.netutm.my The pyridine (B92270) moiety, in particular, is a common feature in molecules designed to target various kinases. Additionally, pyridine-containing arylthiourea derivatives have been explored for their auxin-like activities, indicating potential interactions with plant hormone receptors. acs.org

Modulation of Cellular Proliferation Pathways (e.g., Inhibition of Interleukin-6 Secretion)

The inflammatory cytokine Interleukin-6 (IL-6) is a key driver of cellular proliferation in certain cancers. Studies on 1,3-disubstituted thiourea derivatives have demonstrated their ability to significantly decrease the secretion of IL-6 in human colon cancer cell lines. nih.gov This inhibitory effect on a crucial pro-inflammatory and pro-proliferative cytokine highlights a potential mechanism by which thiourea compounds may exert their anti-cancer effects. Another study corroborated these findings, showing that certain newly synthesized thiourea derivatives could inhibit both IL-6 and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

Table 1: Inhibitory Effects of Related Thiourea Derivatives on IL-6 Secretion

| Compound Type | Cell Line | Effect on IL-6 | Reference |

| 1,3-Disubstituted thioureas | Colon Cancer Cells (SW480, SW620) | Decreased secretion by 23-63% | nih.gov |

| 2-Methylquinazolin-4(3H)-one derivatives with thiourea | Not specified | Strong inhibitory efficacy (83-89%) | mdpi.com |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A significant body of research points to the pro-apoptotic capabilities of thiourea derivatives in various cancer cell lines. nih.govresearchgate.netnih.gov For example, N-naphthoyl thiourea derivatives and their corresponding copper complexes have been shown to be potent inducers of apoptosis. nih.govacs.org The mechanism often involves the activation of key apoptotic signaling cascades.

A study on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which share a similar structural framework, revealed that these compounds can induce apoptosis and lead to cell cycle arrest in cancer cells. researchgate.netnih.gov This suggests that this compound could potentially trigger programmed cell death in susceptible cell types. The pro-apoptotic activity of some thiourea derivatives has been shown to be particularly strong in colon cancer and leukemia cell lines. nih.gov

Interference with Angiogenesis-Related Pathways

As mentioned previously, the inhibition of VEGFR-2 is a primary mechanism by which thiourea derivatives can interfere with angiogenesis. nih.govresearchgate.net By blocking the binding of VEGF to its receptor, these compounds can halt the signaling cascade that promotes the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels. In silico studies have also suggested that the anti-angiogenic effects of some thiourea derivatives may be mediated through the inhibition of EGFR kinase and COX-2. researchgate.netutm.my

DNA and Protein Interaction Studies

The interaction of small molecules with DNA and proteins is a fundamental aspect of their mechanism of action. Thiourea derivatives have been shown to engage in such interactions.

Direct Binding to DNA and its Structural Implications

Several studies have provided evidence that thiourea derivatives can directly interact with DNA. The proposed modes of interaction include groove binding and partial intercalation between the DNA base pairs. mdpi.combiointerfaceresearch.comnih.govproquest.com Molecular docking studies have been instrumental in visualizing these potential binding modes. biointerfaceresearch.comproquest.comacgpubs.org The planar naphthalene (B1677914) moiety in this compound could facilitate such intercalative or groove-binding interactions. These interactions have the potential to disrupt DNA replication and transcription, ultimately leading to cellular dysfunction and death.

Table 2: Summary of DNA Interaction Studies of Related Thiourea Derivatives

| Compound Type | Proposed DNA Interaction Mode | Method of Study | Reference |

| Bis-thiourea derivatives | Partial intercalation and groove binding | Molecular docking | biointerfaceresearch.com |

| Bis-acyl-thiourea derivatives | Mixed mode (partial intercalation and groove binding) | Molecular docking, Spectroscopic and Electrochemical analysis | nih.govproquest.com |

| Naphthalene-1,5-diamine urea (B33335)/thiourea derivatives | DNA gyrase binding pocket | Molecular docking | acgpubs.org |

| Bis-thiourea derivatives | Groove binding, incomplete contact, and mixed mode | Molecular docking | mdpi.com |

Interaction with Thiol-Containing Proteins and Other Biomolecules

The biological activities of thiourea derivatives are often attributed to their interactions with various biomolecules, particularly proteins. The sulfur and nitrogen atoms within the thiourea moiety are key to these interactions, capable of forming hydrogen bonds and coordinating with metal ions present in metalloproteins. biointerfaceresearch.comacs.org While direct mechanistic studies on this compound are not extensively available in the current body of scientific literature, the reactivity and binding modes of analogous thiourea compounds can provide insights into its potential molecular interactions.

Thiourea derivatives have been recognized for their ability to interact with thiol-containing proteins, which play crucial roles in numerous physiological and pathological processes. mdpi.com The primary mode of action for some biologically active thiourea complexes involves binding to proteins that contain thiol groups, as well as to DNA. mdpi.com The sulfur atom of the thiourea can act as a soft base, showing affinity for soft acid counterparts such as the thiol groups (-SH) of cysteine residues in proteins.

Research on various thiourea derivatives has demonstrated their potential to inhibit enzymes through interactions with their active sites. researchgate.net For instance, molecular docking studies have shown that certain thiourea derivatives can fit into the binding pockets of enzymes like urease, establishing interactions that inhibit the enzyme's activity. biointerfaceresearch.com These interactions can be hydrophobic in nature or involve hydrogen bonding. biointerfaceresearch.com The general structure of thiourea derivatives, with a sulfur- and nitrogen-containing core, allows for the formation of both hydrogen bond acceptors and donors, facilitating interactions with a variety of enzymes. biointerfaceresearch.com

The biological milieu contains numerous nucleophiles, including the thiol groups of amino acids like cysteine, which are present in proteins and peptides such as glutathione. The thiourea functional group itself can exist in tautomeric forms, the thione and the thiol form, with the thione form being more prevalent in aqueous solutions. mdpi.com This chemical feature is central to its reactivity and potential for interaction with biomolecules.

In the context of anticancer activity, the mechanism of action for many thiourea derivatives is linked to their ability to bind to biological targets involved in tumor cell survival and proliferation. biointerfaceresearch.com For example, some compounds have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) through hydrogen bonding with key amino acid residues in the active site. biointerfaceresearch.com While these specific interactions have not been documented for this compound, the presence of the naphthalenyl and pyridinylmethyl groups could influence its binding affinity and specificity for various protein targets. The planar naphthyl group, for instance, could intercalate between DNA base pairs, a mode of interaction observed for other naphthyl-containing thiourea derivatives. biointerfaceresearch.com

Furthermore, the incorporation of heterocyclic moieties, such as the pyridine ring in this compound, can confer specific pharmacological properties and enhance the therapeutic potential by modifying cellular activities and signaling cascades through interaction with molecular targets. mdpi.com

While detailed experimental data on the interaction of this compound with specific thiol-containing proteins is not available, the established reactivity of the thiourea scaffold suggests that this compound likely engages with biological systems through similar mechanisms. The following table summarizes the types of interactions observed for analogous thiourea derivatives with various biomolecular targets.

| Compound Class | Interacting Biomolecule/Target | Type of Interaction | Observed Effect | Reference |

| Phenylthiourea Derivative | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Hydrogen bonding with Asp1046 and Glu885 | Potent enzyme inhibition | biointerfaceresearch.com |

| Adamantane-naphthyl thiourea | DNA | Intercalation of the naphthyl group between base pairs | Potential anticancer activity | biointerfaceresearch.com |

| Adamantane-naphthyl thiourea | Urease | Hydrophobic contacts and arene-arene interactions | Enzyme inhibition | biointerfaceresearch.com |

| General Thiourea Derivatives | Thiol-containing proteins | Binding to thiol groups | Part of the principal mode of action | mdpi.com |

| General Thiourea Derivatives | DNA | Binding | Part of the principal mode of action | mdpi.com |

It is important to note that the specific interactions and resulting biological effects of this compound would need to be confirmed through dedicated experimental and computational studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Variations with Synthetic Yield and Efficiency

The synthesis of thiourea (B124793) derivatives, including analogs of 1-naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea, is commonly achieved through the reaction of an appropriate isothiocyanate with a primary or secondary amine. The efficiency and yield of this synthesis are subject to the electronic and steric nature of the substituents on both reacting partners.

Generally, the reaction of an aryl isothiocyanate with an amine is a nucleophilic addition. The reaction's success is often influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate's central carbon atom. For instance, the synthesis of 1-aroyl-3-aryl thioureas has been carried out by treating substituted benzoyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with a substituted aniline (B41778). researchgate.net The yields of these reactions can be influenced by the electronic properties of the substituents on the aniline and benzoyl chloride.

In the context of this compound, the synthesis would likely involve the reaction of 1-naphthyl isothiocyanate with 2-(aminomethyl)pyridine. The yield of this reaction could be affected by the steric bulk of the naphthalene (B1677914) group and the basicity of the pyridinylmethylamine. Studies on the synthesis of similar compounds, such as 1,1'-(naphthalene-1,5-diyl)bis(3-aryl)thioureas, have reported excellent yields (89-96%) through a one-pot procedure, indicating that the naphthalene moiety does not necessarily hinder the reaction. acgpubs.orgresearchgate.net

The following table summarizes the yields of some naphthalene-containing thiourea derivatives from the literature, which can provide an indication of the synthetic feasibility of the target compound.

| Compound | Starting Materials | Yield (%) | Reference |

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(m-tolyl)thiourea) | Naphthalene-1,5-diamine and m-tolyl isothiocyanate | 92% | acgpubs.org |

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(3,4-dichlorophenyl)thiourea) | Naphthalene-1,5-diamine and 3,4-dichlorophenyl isothiocyanate | 89% | acgpubs.org |

| 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea | 1-naphthyl isothiocyanate and 1,2-phenylenediamine | 63% | analis.com.my |

| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | 1-naphthyl isothiocyanate and 1,3-phenylenediamine | 82% | analis.com.my |

Influence of Naphthalene and Pyridine (B92270) Substitutions on Molecular Properties

The naphthalene and pyridine rings in this compound are expected to significantly influence its molecular properties, including solubility, lipophilicity, and crystal packing. The large, hydrophobic naphthalene moiety can increase the compound's lipophilicity, potentially affecting its membrane permeability and solubility in nonpolar solvents. nih.gov Conversely, the pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, which may enhance solubility in polar solvents and influence interactions with biological targets. biointerfaceresearch.com

In a study of N-(6-methoxy-BT-2-yl)-N′-(3-metoxy-phenyl)-(thio)ureas, the introduction of a pyridine ring was a key step in the synthetic strategy to explore the structure-activity relationship. nih.gov This highlights the importance of the pyridine moiety in modulating the biological activity of such compounds.

Impact of Substituent Electronic and Steric Properties on Ligand-Target Interactions

The electronic and steric properties of the naphthalene and pyridine moieties are critical for the interaction of this compound with its biological targets. The electron-rich naphthalene ring can participate in hydrophobic and van der Waals interactions, as well as cation-π interactions. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in π-π stacking.

Substituents on either the naphthalene or pyridine ring would further modulate these interactions. Electron-donating groups could enhance the π-electron density of the aromatic systems, potentially strengthening π-π stacking and cation-π interactions. mdpi.com Conversely, electron-withdrawing groups would decrease the electron density and could introduce other types of interactions, such as halogen bonding if a halogen is present. mdpi.com

A study on 1-aroyl-3-aryl thioureas revealed that electronic factors on the aryl rings had a significant effect on their antibacterial activity. researchgate.net Similarly, for naphthalene-thiourea conjugates, substitutions on the phenyl ring attached to the thiourea linkage dramatically influenced their inhibitory activity against alkaline phosphatase. For example, an ortho-hydroxyl group on the phenyl ring led to a significantly lower IC50 value. nih.gov

The steric bulk of substituents can also play a crucial role. Large, bulky groups can sterically hinder the molecule from fitting into a binding site, while smaller groups may be more favorable. The interplay between steric and electronic effects is often complex and crucial for optimizing ligand-target interactions. rsc.orgnih.gov

Systematic Investigations of Thioamide and Pyridine Ring Modifications on Mechanistic Biological Activities

The thioamide group (-NH-C(S)-NH-) is a key functional group in thiourea derivatives, capable of acting as both a hydrogen bond donor and acceptor. The sulfur atom can also participate in coordination with metal ions. Modifications to this group, such as replacing the sulfur with an oxygen to form a urea (B33335), can have a profound impact on biological activity.

Systematic studies on related compounds have shown that the thioamide moiety is often crucial for their observed biological effects. For example, in a series of benzothiazole (B30560) derivatives, the thiourea moiety was found to be in the thioamide form and contributed to the molecule's stability through intramolecular hydrogen bonding. nih.gov

Modifications of the pyridine ring, such as changing the position of the nitrogen atom or introducing substituents, can also significantly affect activity. For instance, in a series of antiproliferative compounds, a methoxy (B1213986) group at the 2-position of the pyridine ring was found to enhance activity. nih.gov The position of the nitrogen in the pyridine ring can influence its basicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

The following table illustrates the effect of modifications on the biological activity of some thiourea derivatives.

| Compound Series | Modification | Effect on Biological Activity | Reference |

| Naphthalene-thiourea conjugates | Substitution on the phenyl ring | Ortho-hydroxyl group significantly increased inhibitory potency | nih.gov |

| Benzothiazole (thio)urea derivatives | Methoxy group at the 2-position of the pyridine ring | Enhanced antiproliferative activity | nih.gov |

| 1-Aroyl-3-aryl thioureas | Electronic nature of substituents on aryl rings | Greatly affected antibacterial activity | researchgate.net |

Derivation of Key Pharmacophoric Elements for Specific Molecular Targets

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For thiourea derivatives containing naphthalene and pyridine moieties, several key pharmacophoric features can be proposed based on the literature of related compounds.

A typical pharmacophore for such compounds might include:

A hydrophobic region: Provided by the naphthalene ring, which can fit into a hydrophobic pocket of a target protein.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

Hydrogen bond donors and acceptors: The N-H groups and the sulfur atom of the thiourea linkage.

An aromatic feature: The pyridine ring, which can participate in π-π stacking.

In a study of naphthalene-1,5-diamine containing urea/thiourea derivatives with antimicrobial activity, molecular docking studies suggested that these compounds fit into the DNA gyrase binding pocket. acgpubs.orgresearchgate.net The key interactions likely involve hydrogen bonding and hydrophobic interactions, consistent with the proposed pharmacophoric elements.

The development of a precise pharmacophore model for this compound would require experimental data on its biological activity and binding mode to a specific target. However, the analysis of related structures provides a strong foundation for designing such a model. The spatial arrangement of the hydrophobic naphthalene, the hydrogen-bonding pyridine, and the flexible thiourea linker would be critical determinants of its biological function. biointerfaceresearch.com

Advanced Applications and Future Research Directions

Application in Chiral Organocatalysis

Thiourea (B124793) derivatives have emerged as a privileged class of organocatalysts, primarily due to the ability of the two N-H protons to form strong hydrogen bonds, thereby activating electrophilic substrates. nih.gov While 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea is achiral, its scaffold is an ideal starting point for the design of chiral catalysts. By introducing chirality, for instance, into the linker between the pyridine (B92270) and thiourea units or by using a chiral amine during synthesis, the resulting catalyst could facilitate a wide range of asymmetric transformations.

Chiral, bifunctional thiourea catalysts, which possess both a hydrogen-bond donating thiourea group and a basic site (like the pyridine nitrogen in the target molecule), are particularly effective. rsc.org They can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. Pioneering work has demonstrated the efficacy of chiral thioureas in reactions such as Michael additions, Strecker reactions, and Friedel-Crafts alkylations. nih.govrsc.orgkorea.ac.kr For example, catalysts derived from chiral diamines have been successfully applied to the asymmetric Michael addition of various nucleophiles to nitroalkenes, affording products with high yields and enantioselectivities. rsc.orgkorea.ac.kr The utility of such transformations is significant, providing access to biologically active compounds. rsc.org

| Reaction Type | Catalyst Type | Key Features | Typical Outcome |

|---|---|---|---|

| Michael Addition | (R,R)-1,2-diphenylethylenediamine-derived thiourea | Bifunctional activation of nucleophile and electrophile. rsc.org | High yields and enantioselectivities. rsc.orgkorea.ac.kr |

| Strecker Reaction | (R,R)-1,2-diaminocyclohexane-derived thiourea | Activation of imine via hydrogen bonding. nih.gov | Broad substrate scope for amino acid synthesis. nih.gov |

| Aza-Henry Reaction | Amino acid-derived thiourea | Dual activation mechanism. | Access to chiral nitroamines. |

Utilization in Materials Science

The structural features of this compound also make it a promising candidate for applications in materials science, particularly in metal protection and as a component in advanced functional materials.

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. analis.com.myresearchgate.net Their inhibitory action stems from the presence of nitrogen and sulfur atoms, which can coordinate with metal surfaces, and π-electrons in aromatic rings that facilitate adsorption. analis.com.myresearchgate.net The molecule this compound is exceptionally well-suited for this purpose, containing multiple active sites: the sulfur atom of the thiourea group, the two nitrogen atoms (one in the thiourea and one in the pyridine ring), and the extensive π-systems of the naphthalene (B1677914) and pyridine rings.

The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective film that blocks active corrosion sites. analis.com.my This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal. The large surface area of the naphthalene group would further enhance the protective coverage. Studies on related Schiff base compounds containing naphthalene and heteroatoms have demonstrated their efficacy in preventing the corrosion of magnesium and steel alloys. researchgate.netresearchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Key Finding |

|---|---|---|---|

| N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine | Mild Steel | 1.0 M HCl | Significant inhibitive performance observed. researchgate.net |

| Naphthalene-1-yl-thiophene-2-ylmethylene-amine | AZ31 Magnesium Alloy | NaCl solution | Inhibitor acts mainly through physical adsorption. researchgate.net |

| General Thiourea Compounds | Various Metals | Acidic Media | Adsorption on metal surface blocks active sites. analis.com.my |

The combination of π-conjugated aromatic systems (naphthalene and pyridine) with the versatile coordination capabilities of the thiourea and pyridine units suggests potential for use in electronic and optoelectronic materials. Thiourea derivatives can act as ligands to form metal complexes or coordination polymers. mdpi.comanalis.com.my These semi-organic materials can exhibit advantageous properties from both their organic and inorganic components. analis.com.my

The extended conjugation provided by the naphthalene ring could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, which are essential for applications in organic light-emitting diodes (OLEDs) or sensors. The pyridine and thiourea moieties can coordinate to metal ions (e.g., copper, zinc, or rare-earth metals like samarium), creating stable complexes. nih.govmdpi.com The electronic properties of these complexes can be tuned by the choice of the metal center, potentially leading to materials with semiconducting, photochromic, or nonlinear optical properties.

Development as Molecular Probes for Biological Systems

The design of molecular probes and chemosensors for the detection of biologically relevant species is a rapidly growing field. Thiourea derivatives are excellent candidates for such applications due to their ability to bind selectively to anions and metal cations through hydrogen bonding and coordination. nih.govanalis.com.my The this compound scaffold integrates a fluorescent signaling unit (naphthalene), a binding site (thiourea), and an additional coordination site (pyridine).

This combination could enable the detection of specific analytes. For instance, the binding of a metal ion like Hg²⁺ to the sulfur atom could induce a change in the fluorescence of the naphthalene group, allowing for ratiometric or turn-off/turn-on sensing. analis.com.my Similarly, the N-H protons on the thiourea can form hydrogen bonds with anions like fluoride (B91410) or acetate, leading to a detectable optical response. The pyridine unit could further modulate the binding selectivity or participate in coordinating to larger guest molecules. Research on related thiourea compounds has demonstrated their ability to act as colorimetric or fluorescent sensors for environmentally and biologically important ions. analis.com.my

Green Chemistry Considerations in Thiourea Research

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. beilstein-journals.org Traditional methods for synthesizing thioureas often involve toxic reagents like thiophosgene (B130339) or carbon disulfide. beilstein-journals.orggoogle.com Modern research is increasingly focused on developing greener synthetic routes.

Key green approaches applicable to the synthesis of this compound and related compounds include:

Use of Greener Solvents: Replacing volatile organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. google.comrsc.orgrsc.org

Alternative Reagents: Employing thiourea itself as a biocompatible thiocarbonyl source, or using precursors like potassium thiocyanate (B1210189), which are less hazardous than thiophosgene. beilstein-journals.orgrsc.org

Energy-Efficient Methods: Utilizing non-conventional energy sources such as microwave irradiation or ultrasound to accelerate reactions and improve yields. nih.gov

Mechanochemistry: Performing reactions in the solid state by ball milling, which can eliminate the need for solvents altogether. beilstein-journals.org

Catalysis: Using recyclable catalysts to improve efficiency and reduce waste. For example, a samarium complex on boehmite nanoparticles has been used as a recyclable catalyst in reactions involving thiourea derivatives. nih.govnih.govresearchgate.net

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Using a mixture (e.g., choline (B1196258) chloride/tin(II) chloride) as both solvent and catalyst. | Biodegradable, low toxicity, recyclable catalyst/solvent system. rsc.orgrsc.org | rsc.orgrsc.org |

| Mechanochemical Synthesis | Grinding solid reactants together in a ball mill. | Solvent-free, high efficiency, potential for new reactivity. beilstein-journals.org | beilstein-journals.org |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally safe, low cost, simplified purification. google.com | google.com |

| Continuous Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced safety, scalability, and process control. nih.gov | nih.gov |

Identification of Knowledge Gaps and Emerging Research Avenues for Thiourea-Containing Architectures

Despite the vast potential of thiourea derivatives, significant knowledge gaps remain, particularly for specific, multifunctional compounds like this compound. Future research should be directed towards bridging these gaps and exploring novel applications.

Identified Knowledge Gaps:

Specific Compound Characterization: There is a lack of experimental data on the precise physicochemical, electronic, and catalytic properties of this compound.

Mechanism of Action: While general mechanisms for corrosion inhibition or catalysis are known, the specific molecular interactions and kinetics for this compound are yet to be elucidated.

Long-term Stability and Toxicity: For practical applications in materials science or as molecular probes, data on the long-term stability and ecotoxicological profile of such compounds are crucial but often lacking.

Emerging Research Avenues:

Supramolecular Chemistry: Exploring the use of this compound as a building block for self-assembling systems, such as gels, liquid crystals, or metal-organic frameworks (MOFs), driven by hydrogen bonding and π-π stacking interactions.

Tandem Catalysis: Designing catalytic systems where the thiourea and pyridine groups work in concert to promote multi-step or tandem reactions, enhancing synthetic efficiency.

Theranostics: Developing derivatives that combine a therapeutic action (e.g., anticancer activity, as seen in many thiourea compounds) with a diagnostic function (e.g., fluorescence imaging), creating "theranostic" agents. mdpi.commdpi.com

Computational Design: Employing density functional theory (DFT) and other computational methods to predict the properties of new thiourea architectures and to guide the rational design of molecules for specific applications, such as selective ion sensing or targeted organocatalysis.

Polymer Chemistry: Incorporating the thiourea scaffold into polymer backbones or as pendant groups to create functional polymers with applications in chelation, catalysis, or as self-healing materials. analis.com.my

By systematically addressing these knowledge gaps and pursuing these emerging avenues, the scientific community can unlock the full potential of complex thiourea-containing architectures like this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via a nucleophilic substitution or condensation reaction between 1-naphthyl isothiocyanate and pyridin-2-ylmethylamine. Optimization strategies include controlling reaction temperature (e.g., reflux in anhydrous solvents like THF or DMF), using catalysts such as triethylamine to neutralize acidic byproducts, and employing inert atmospheres to prevent oxidation. Yield improvements may involve varying stoichiometric ratios or solvent polarity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of this thiourea derivative?

- ¹H/¹³C NMR : The naphthyl protons (aromatic region, δ 7.2–8.5 ppm) and pyridinyl protons (distinct splitting patterns) should align with expected integration ratios. The thiourea NH protons typically appear as broad singlets (δ 9–11 ppm). IR : Stretching vibrations for C=S (1200–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What standardized assays are recommended for preliminary cytotoxicity screening of this compound?

- Use in vitro assays such as MTT or resazurin reduction to assess cell viability in human cell lines (e.g., HepG2 for hepatic toxicity or A549 for respiratory effects). Dose-response curves (0.1–100 µM) over 24–72 hours can identify IC₅₀ values. Include positive controls (e.g., cisplatin) and validate results with lactate dehydrogenase (LDH) leakage assays to confirm membrane integrity .

Advanced Research Questions

Q. How can factorial design be applied to investigate the multifactorial toxicity profile of this compound across organ systems?

- A 2³ factorial design can evaluate variables like dose (low/high), exposure duration (acute/chronic), and metabolic activation (e.g., S9 liver homogenate). Endpoints include histopathology (liver, kidney), serum biomarkers (ALT, creatinine), and oxidative stress markers (GSH, MDA). Statistical tools (ANOVA, Tukey’s test) identify interactions between variables, clarifying mechanisms like mitochondrial dysfunction or ROS generation .

Q. What methodological challenges arise in resolving structural ambiguities via X-ray crystallography, and how are they addressed?

- Challenges include poor crystal quality due to flexible thiourea moieties. Solutions: Co-crystallization with heavy atoms (e.g., PtCl₄) for phase resolution or using synchrotron radiation for small crystals. Hydrogen bonding patterns (N-H···S or π-π stacking between naphthyl/pyridinyl groups) are critical for validating molecular packing. Refinement software (SHELX, OLEX2) ensures accurate thermal parameter adjustments .

Q. How can conflicting data on metabolic stability be resolved using in silico and in vitro approaches?

- Discrepancies in hepatic microsomal stability (e.g., CYP450-mediated oxidation) require tandem LC-MS/MS to identify metabolites. In silico tools (ADMET Predictor, Schrödinger) model metabolic hotspots (e.g., thiourea sulfur oxidation). Validate with recombinant CYP isoforms (CYP3A4, CYP2D6) and compare with hepatocyte incubation data to reconcile differences .

Q. What strategies are effective in isolating and characterizing byproducts formed during synthesis?

- Use preparative HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) for purification. LC-MS and 2D NMR (COSY, HSQC) assign structures to byproducts (e.g., dimeric thioureas or oxidized pyridinyl derivatives). Kinetic studies under varied conditions (pH, temperature) can pinpoint reaction pathways favoring byproduct formation .

Methodological Frameworks

- Literature Review : Follow ATSDR’s inclusion criteria (Table B-1) to prioritize peer-reviewed studies on toxicokinetics and mechanisms, excluding non-peer-reviewed sources unless validated by expert panels .

- Theoretical Integration : Link experimental findings to conceptual frameworks (e.g., structure-activity relationships for thiourea derivatives) to predict biological activity or environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.